molecular formula C19H20N2O5 B3637573 3-nitrobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate

3-nitrobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate

Cat. No.: B3637573
M. Wt: 356.4 g/mol
InChI Key: NKYUQZWIGIWLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-nitrobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate” is an organic compound with a benzyl group substituted with a nitro group, an amino group substituted with a dimethylphenyl group, and a carboxylate ester group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amino, and ester groups would likely have a significant impact on the compound’s structure. These groups are electron-withdrawing, which means they pull electron density away from the rest of the molecule, potentially leading to interesting structural features .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amine, the ester could be hydrolyzed to a carboxylic acid, and the benzyl group could participate in various reactions such as oxidation or halogenation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, amino, and ester groups could affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

Properties

IUPAC Name

(3-nitrophenyl)methyl 4-(3,4-dimethylanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-13-6-7-16(10-14(13)2)20-18(22)8-9-19(23)26-12-15-4-3-5-17(11-15)21(24)25/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYUQZWIGIWLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitrobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
3-nitrobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
3-nitrobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
3-nitrobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
3-nitrobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
3-nitrobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.